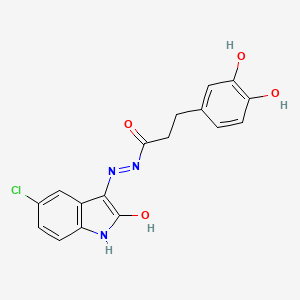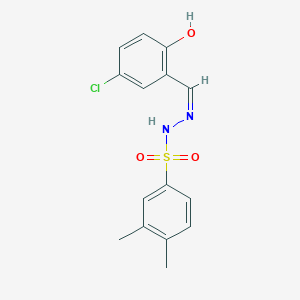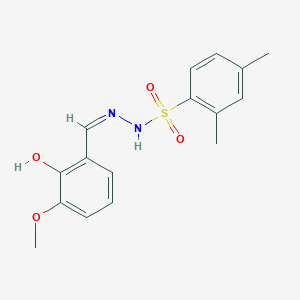![molecular formula C18H19N3O2S B3731346 3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B3731346.png)
3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide
Vue d'ensemble
Description
3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide, also known as DIMBI, is a chemical compound that has been the subject of scientific research due to its potential use as a pharmaceutical agent.
Mécanisme D'action
The mechanism of action of 3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide involves its ability to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the protein kinase AKT and the enzyme glycogen synthase kinase 3 beta (GSK3β), both of which are involved in regulating cell growth and survival. By inhibiting these proteins, this compound can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has also been shown to have anti-inflammatory and antioxidant properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, both of which are involved in the development of chronic diseases such as cancer, diabetes, and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, this compound has been shown to have a high selectivity for cancer cells, meaning that it can target cancer cells while sparing healthy cells. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
Future research on 3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide could focus on its potential use as a therapeutic agent for other diseases besides cancer, such as diabetes and cardiovascular disease. Additionally, further studies could investigate the optimal dosage and administration methods for this compound, as well as its potential side effects and interactions with other drugs. Finally, research could focus on developing more effective formulations of this compound that improve its solubility and bioavailability.
Applications De Recherche Scientifique
3,4-dimethyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide has been studied for its potential use as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, including breast cancer, ovarian cancer, and lung cancer cells. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development.
Propriétés
IUPAC Name |
3,4-dimethyl-N-[(Z)-(2-methyl-1H-indol-3-yl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-8-9-15(10-13(12)2)24(22,23)21-19-11-17-14(3)20-18-7-5-4-6-16(17)18/h4-11,20-21H,1-3H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMKVLVAMDZDLM-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=C(NC3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C\C2=C(NC3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dichloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B3731273.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethoxybenzohydrazide](/img/structure/B3731280.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethoxybenzohydrazide](/img/structure/B3731283.png)

![N-(4-{[2-(2,3-dihydroxybenzylidene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B3731316.png)
![4-chloro-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B3731318.png)
![2,5-dichloro-N'-{[3-(4-ethylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B3731321.png)
![4-ethyl-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B3731330.png)
![4-tert-butyl-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B3731331.png)
![4-sec-butyl-N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B3731335.png)

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3,4-dimethylbenzenesulfonohydrazide](/img/structure/B3731341.png)

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B3731361.png)